molecular formula C19H13F6N3O5 B15007417 N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-4-methoxybenzamide

N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-4-methoxybenzamide

Cat. No.: B15007417
M. Wt: 477.3 g/mol
InChI Key: YUTYGXICBVJTEI-UHFFFAOYSA-N
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Description

N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-4-methoxybenzamide is a complex organic compound characterized by the presence of multiple functional groups, including imidazolidinone, trifluoromethoxy, and methoxybenzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-4-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone core, followed by the introduction of the trifluoromethoxy and trifluoromethyl groups. The final step involves the coupling of the imidazolidinone derivative with 4-methoxybenzoyl chloride under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the imidazolidinone ring.

    Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-4-methoxybenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe for studying enzyme interactions and protein-ligand binding.

    Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-4-methoxybenzamide involves its interaction with specific molecular targets. The trifluoromethoxy and trifluoromethyl groups can enhance binding affinity to proteins and enzymes, potentially modulating their activity. The imidazolidinone ring may also play a role in stabilizing the compound’s interaction with its targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2,5-dioxo-1-phenethyl-4-trifluoromethylimidazolidin-4-yl}-acetamide
  • N-{2,5-dioxo-1-(3-pyridinylmethyl)-4-(trifluoromethyl)-4-imidazolidinyl}cyclopropanecarboxamide

Uniqueness

Compared to similar compounds, N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-4-methoxybenzamide is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H13F6N3O5

Molecular Weight

477.3 g/mol

IUPAC Name

N-[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide

InChI

InChI=1S/C19H13F6N3O5/c1-32-12-6-2-10(3-7-12)14(29)26-17(18(20,21)22)15(30)28(16(31)27-17)11-4-8-13(9-5-11)33-19(23,24)25/h2-9H,1H3,(H,26,29)(H,27,31)

InChI Key

YUTYGXICBVJTEI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2(C(=O)N(C(=O)N2)C3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F

Origin of Product

United States

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